molecular formula C15H24ClN3O2 B8503376 Carbamic acid,[2-amino-4-chloro-5-[(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester

Carbamic acid,[2-amino-4-chloro-5-[(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester

Cat. No. B8503376
M. Wt: 313.82 g/mol
InChI Key: KRWKPWWLGUDSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid,[2-amino-4-chloro-5-[(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C15H24ClN3O2 and its molecular weight is 313.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid,[2-amino-4-chloro-5-[(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid,[2-amino-4-chloro-5-[(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Carbamic acid,[2-amino-4-chloro-5-[(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester

Molecular Formula

C15H24ClN3O2

Molecular Weight

313.82 g/mol

IUPAC Name

tert-butyl N-[2-amino-4-chloro-5-(2-methylpropylamino)phenyl]carbamate

InChI

InChI=1S/C15H24ClN3O2/c1-9(2)8-18-12-7-13(11(17)6-10(12)16)19-14(20)21-15(3,4)5/h6-7,9,18H,8,17H2,1-5H3,(H,19,20)

InChI Key

KRWKPWWLGUDSOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C(=C1)NC(=O)OC(C)(C)C)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from (4-chloro-5-isobutylamino-2-nitro-phenyl)-carbamic acid tert-butyl ester (Example C4) (1.93 g, 5.61 mmol) by reduction with SnCl2.2H2O according to the general procedure J (method b). Obtained as a brown solid (1.30 g, 74%).
Name
(4-chloro-5-isobutylamino-2-nitro-phenyl)-carbamic acid tert-butyl ester
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
74%

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